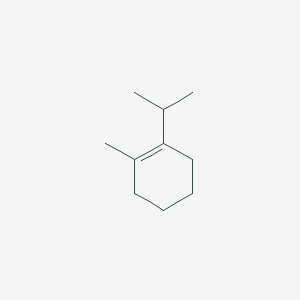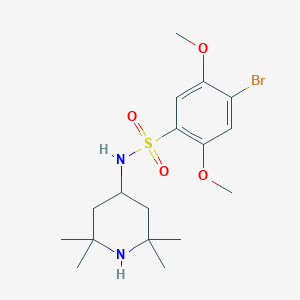
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether, also known as DPPE, is a chemical compound that has been widely used in scientific research. DPPE is a potent inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This interaction is critical for the regulation of the p53 pathway, which plays a crucial role in the prevention of cancer development.
Mécanisme D'action
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether inhibits the interaction between p53 and MDM2 by binding to the hydrophobic pocket of MDM2. This binding prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. The activation of p53 can induce cell cycle arrest, DNA repair, and apoptosis, thereby preventing the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce the stabilization and activation of p53, leading to the induction of cell cycle arrest, DNA repair, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether is a potent inhibitor of the p53-MDM2 interaction, making it an excellent tool for studying the p53 pathway and its regulation. This compound has been extensively used in scientific research, and its effects are well-characterized. However, this compound can be toxic to cells at high concentrations, making it challenging to use in some experiments. In addition, this compound can be difficult to solubilize, which can limit its use in some assays.
Orientations Futures
There are several future directions for the use of 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether in scientific research. One future direction is the development of more potent and selective inhibitors of the p53-MDM2 interaction. Another future direction is the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the use of this compound in animal models of cancer could provide valuable insights into the role of the p53 pathway in cancer development and progression.
Conclusion:
This compound is a potent inhibitor of the p53-MDM2 interaction, making it an excellent tool for studying the p53 pathway and its regulation. This compound has been extensively used in scientific research, and its effects are well-characterized. This compound has been shown to induce the stabilization and activation of p53, leading to the induction of cell cycle arrest, DNA repair, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, this compound can be toxic to cells at high concentrations, making it challenging to use in some experiments. In addition, this compound can be difficult to solubilize, which can limit its use in some assays. There are several future directions for the use of this compound in scientific research, including the development of more potent and selective inhibitors of the p53-MDM2 interaction, the use of this compound in combination with other cancer therapies, and the use of this compound in animal models of cancer.
Méthodes De Synthèse
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether can be synthesized by the reaction of 2,4-dimethyl-5-nitrophenyl ethyl ether with piperidine-1-sulfonic acid in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been extensively used in scientific research as a tool to study the p53 pathway and its regulation. The p53 pathway is a critical tumor suppressor pathway that is frequently disrupted in cancer cells. This compound has been shown to inhibit the interaction between p53 and MDM2, leading to the stabilization and activation of p53. This activation of p53 can induce cell cycle arrest, DNA repair, and apoptosis, thereby preventing the development of cancer.
Propriétés
Formule moléculaire |
C15H23NO3S |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO3S/c1-4-19-14-11-15(13(3)10-12(14)2)20(17,18)16-8-6-5-7-9-16/h10-11H,4-9H2,1-3H3 |
Clé InChI |
HKFYWIKPDCUOMN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCCC2 |
SMILES canonique |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)


![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)





